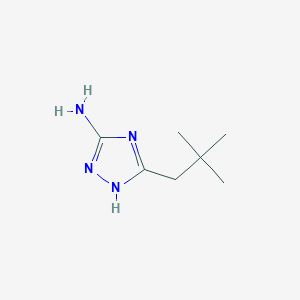

5-Neopentyl-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)4-5-9-6(8)11-10-5/h4H2,1-3H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBRNFIJXCWKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Neopentyl 4h 1,2,4 Triazol 3 Amine

General Approaches to 5-Substituted 3-Amino-1,2,4-triazoles Applicable to Neopentyl Derivatives

The construction of the 3-amino-1,2,4-triazole ring system with a neopentyl group at the 5-position can be achieved through several reliable synthetic pathways. These approaches typically involve the condensation of a three-carbon nitrogenous backbone with a carboxyl group equivalent. Aminoguanidine (B1677879) and its derivatives are common starting materials, reacting with carboxylic acids or their derivatives. at.ua Alternatively, multicomponent or one-pot strategies starting from thiourea (B124793) derivatives and hydrazides offer efficient routes to this heterocyclic scaffold. nih.govnih.gov

Condensation Reactions Utilizing Aminoguanidine Derivatives

A cornerstone in the synthesis of 3-amino-1,2,4-triazoles is the use of aminoguanidine or its salts (e.g., hydrochloride or bicarbonate) as the key building block. at.uarsc.orgrsc.org This molecule provides the N-C-N-NH2 framework necessary for the triazole ring. The substituent at the 5-position, in this case, the neopentyl group, is introduced by a carboxylic acid or a related functional group.

A straightforward and green approach for the synthesis of 5-substituted 3-amino-1,2,4-triazoles is the direct, one-step condensation of a carboxylic acid with an aminoguanidine salt, such as aminoguanidine bicarbonate. mdpi.com This reaction is typically performed under acid catalysis and can be significantly accelerated using microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating. mdpi.com

For the synthesis of 5-neopentyl-4H-1,2,4-triazol-3-amine, the reaction would involve the condensation of 3,3-dimethylbutanoic acid (neopentanoic acid) with aminoguanidine. The process is generally conducted solvent-free or in a high-boiling solvent like isopropanol (B130326), with an acid catalyst to facilitate the cyclodehydration. mdpi.comresearchgate.net

Table 1: Representative Conditions for Direct Condensation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Carboxylic Acid | Aminoguanidine Bicarbonate | Acid (e.g., HCl) | Microwave, 150-170°C, 20-30 min | 5-Alkyl-3-amino-1,2,4-triazole |

| 3,3-Dimethylbutanoic Acid | Aminoguanidine Bicarbonate | Acid (e.g., HCl) | Microwave Synthesis | This compound |

The classical and widely used method for preparing 5-substituted 3-amino-1,2,4-triazoles involves a two-step process. at.ua First, aminoguanidine is acylated at the terminal nitrogen of the hydrazine (B178648) moiety by a carboxylic acid derivative, such as an acid chloride or ester, to form an N-acyl aminoguanidine (an amidoguanidine). at.uarsc.org In the second step, this intermediate undergoes base-catalyzed or thermal cyclization, which involves intramolecular condensation and dehydration to yield the triazole ring. at.ua

To produce this compound via this route, aminoguanidine would be acylated with a derivative of 3,3-dimethylbutanoic acid, such as 3,3-dimethylbutanoyl chloride. The resulting N-(3,3-dimethylbutanoyl)aminoguanidine intermediate is then cyclized, typically by heating with an aqueous alkali solution like sodium hydroxide.

Table 2: Two-Step Synthesis via N-Acyl Aminoguanidine

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | Aminoguanidine + 3,3-Dimethylbutanoyl chloride | Mild conditions, often in a suitable solvent | N-(3,3-dimethylbutanoyl)aminoguanidine |

| 2. Cyclization | N-(3,3-dimethylbutanoyl)aminoguanidine | Heat, Aqueous base (e.g., NaOH) | This compound |

One-Pot Syntheses from Thiourea Derivatives and Hydrazides

Modern synthetic chemistry emphasizes efficiency, leading to the development of one-pot procedures that minimize intermediate isolation steps, reduce waste, and save time. nih.govresearchgate.net Such methods have been successfully applied to the synthesis of 3-amino-1,2,4-triazoles, often starting from readily available thioureas and hydrazides. nih.govnih.gov

An effective one-pot strategy involves the reaction of an acylhydrazide with a thiourea derivative. nih.gov A common pathway begins with the formation of an acylthiosemicarbazide from an acylhydrazide and a thiocyanate, or by reacting a primary amine with an acyl isothiocyanate. This intermediate is then S-alkylated, typically with an alkyl halide like methyl iodide, to form a reactive S-alkyl-isothiourea derivative. This intermediate readily undergoes cyclization upon treatment with a base, leading to the formation of the 3-amino-1,2,4-triazole ring. nih.gov

For the target molecule, 3,3-dimethylbutanohydrazide would be the starting hydrazide. This would be converted to the corresponding acylthiosemicarbazide, followed by S-methylation and base-induced cyclization to yield this compound.

Another route starting from thiourea derivatives involves oxidative desulfurization. Thiourea can be oxidized to form a sulfonic acid intermediate. nih.gov This intermediate can then react with a hydrazide. The subsequent cyclization, often promoted by a dehydrating agent or heat, forms the triazole ring. nih.gov While less direct, this pathway offers an alternative for constructing the desired heterocyclic system from different starting materials. The key steps involve the formation of a C-N bond through the displacement of the sulfur-containing group, followed by intramolecular cyclization.

Cycloaddition Reactions for 1,2,4-Triazole (B32235) Ring Formation

Cycloaddition reactions represent a powerful and versatile tool for the construction of the 1,2,4-triazole heterocyclic system. These reactions typically involve the combination of a 1,3-dipole with a dipolarophile, leading to the formation of the five-membered ring in a concerted or stepwise manner.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of 1,2,4-triazoles. This approach involves the reaction of a three-atom dipole (the 1,3-dipole) with a two-atom component (the dipolarophile). A common strategy involves the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with a nitrile species. The nitrile imine acts as the 1,3-dipole, and the nitrile serves as the dipolarophile, providing the remaining two atoms for the triazole ring.

For instance, the reaction of a hydrazonoyl chloride with a base generates a transient nitrile imine, which can then undergo a [3+2] cycloaddition with a suitable nitrile to afford the 1,2,4-triazole ring. The regioselectivity of this reaction is a crucial aspect, as it determines the substitution pattern on the final triazole ring.

Another notable [3+2] cycloaddition approach involves the reaction of azides with nitriles. This method can be particularly useful for accessing 5-amino-1,2,3-triazoles, which are isomeric to the target 1,2,4-triazole scaffold but highlight the versatility of cycloaddition strategies in synthesizing triazole rings.

The regiochemical outcome of [3+2] cycloaddition reactions can often be controlled through the use of catalysts. Different metal catalysts can direct the cycloaddition to favor the formation of a specific regioisomer. For example, in the synthesis of substituted 1,2,4-triazoles from aryl diazonium salts and isocyanides, the choice of catalyst can dictate whether the 1,3-disubstituted or the 1,5-disubstituted product is formed. Silver(I) catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysts can favor the formation of 1,5-disubstituted isomers. organic-chemistry.org This catalytic control is pivotal for directing the synthesis towards the desired substitution pattern, which is essential for preparing a specific compound like this compound.

Recent advancements have also demonstrated the use of amine oxidase-inspired catalysis for the regioselective synthesis of 1,2,4-triazoles, offering an environmentally benign approach.

Mitsunobu Reaction-Based Synthesis of 1,2,4-Triazole Derivatives

The Mitsunobu reaction is a versatile method for the dehydrative condensation of an alcohol with a nucleophile, typically an acidic component, using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org This reaction can be ingeniously applied to the synthesis of 1,2,4-triazole derivatives.

In the context of 1,2,4-triazole synthesis, the Mitsunobu reaction can be employed to facilitate the cyclization of appropriately functionalized precursors. For example, the reactive intermediate generated from the interaction of triphenylphosphine and an azodicarboxylate can be trapped by suitable precursors to trigger a cyclization cascade, leading to the formation of the 1,2,4-triazole ring. One such approach involves the reaction of aldehyde hydrazones with azodicarboxylates in the presence of triphenylphosphine to yield substituted 4-amino-1,2,4-triazol-3-ones. While this specific example leads to a triazolone, the underlying principle of using the Mitsunobu conditions to drive the cyclization can be adapted to target other 1,2,4-triazole derivatives. The reaction proceeds through the activation of an alcohol or a related functional group, enabling its displacement by a nucleophile in an SN2 fashion, often with inversion of stereochemistry if a chiral center is involved.

Specific Synthetic Routes Towards this compound

The synthesis of the specifically targeted compound, this compound, requires the strategic incorporation of a neopentyl group at the C5 position and an amino group at the C3 position of the 1,2,4-triazole ring. This can be achieved by adapting the general synthetic methodologies described above.

Adaptation of General Methods for the Neopentyl Moiety

A more common and generally more effective strategy is to start with a carboxylic acid derivative bearing the neopentyl group, such as pivalic acid or its derivatives. One of the most direct methods for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the condensation of a carboxylic acid with aminoguanidine. mdpi.com In this case, pivalic acid would be reacted with aminoguanidine, typically in the presence of an acid catalyst, to form an intermediate acylaminoguanidine, which then undergoes cyclization upon heating to yield this compound. This method is advantageous due to the ready availability of the starting materials.

Alternatively, the neopentyl group can be introduced via a precursor that is later transformed into the amino group. For example, a 5-neopentyl-1,2,4-triazole-3-thiol could be synthesized and subsequently converted to the desired 3-amino derivative.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants and catalysts.

For the direct condensation of pivalic acid with aminoguanidine bicarbonate, a study on the synthesis of various 5-substituted 3-amino-1,2,4-triazoles revealed that microwave-assisted synthesis can significantly improve yields and reduce reaction times. mdpi.com The optimization of this reaction would involve screening different solvents, temperatures, and molar ratios of the reactants. For instance, using a slight excess of aminoguanidine bicarbonate might be beneficial. The use of a sealed reaction vessel is particularly advantageous when dealing with volatile starting materials. mdpi.com

Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound from pivalic acid and aminoguanidine bicarbonate under microwave irradiation, based on general findings for similar reactions. mdpi.com

| Entry | Pivalic Acid (equiv.) | Aminoguanidine Bicarbonate (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | None | 150 | 30 | 65 |

| 2 | 1.0 | 1.2 | None | 150 | 30 | 78 |

| 3 | 1.0 | 1.2 | i-PrOH | 150 | 30 | 85 |

| 4 | 1.0 | 1.2 | i-PrOH | 170 | 30 | 92 |

| 5 | 1.0 | 1.2 | i-PrOH | 170 | 45 | 91 |

| 6 | 1.2 | 1.0 | i-PrOH | 170 | 30 | 88 |

The data suggests that using a slight excess of aminoguanidine bicarbonate in a solvent like isopropanol at an elevated temperature of 170°C for 30 minutes under microwave irradiation could provide the optimal conditions for the synthesis of this compound. Further fine-tuning of these parameters would be necessary to achieve the highest possible yield and purity.

Influence of Molar Ratios, Temperature, and Reaction Time

The yield and purity of this compound are highly sensitive to the interplay of molar ratios, temperature, and reaction duration. Optimized conditions are crucial for driving the reaction towards completion while minimizing the formation of by-products.

Molar Ratios: In syntheses involving the direct condensation of a carboxylic acid with aminoguanidine, a slight excess of the carboxylic acid is often employed to ensure the complete conversion of the aminoguanidine. For instance, a molar ratio of 1.2 equivalents of the carboxylic acid to 1.0 equivalent of aminoguanidine has been shown to be effective in related syntheses. mdpi.com

Temperature: The reaction temperature is a critical parameter that dictates the rate of cyclization. In conventional heating methods, temperatures can range from reflux in a suitable solvent to higher temperatures in solvent-free conditions. For microwave-assisted protocols, temperatures around 180 °C have been found to be optimal for achieving high yields in the synthesis of similar 5-alkyl-3-amino-1,2,4-triazoles. mdpi.com Temperatures that are too high can lead to decomposition, while insufficient heat results in slow and incomplete reactions. acs.org

Reaction Time: The duration of the reaction is closely linked to the temperature. Conventional methods may require several hours to reach completion. nih.gov In contrast, microwave-assisted synthesis can dramatically reduce reaction times to a range of a few minutes to a few hours. nih.gov For example, a 3-hour reaction time at 180 °C under microwave irradiation has been reported as effective. mdpi.com Adjusting the reaction time is also a strategy for controlling product formation; in some related triazole syntheses, shorter times might yield an intermediate thione, while longer times lead to the desired desulfurized triazole. acs.orgacs.org

The following table summarizes typical reaction parameters for the synthesis of 5-substituted-3-amino-1,2,4-triazoles based on analogous preparations.

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Molar Ratio (Acid:Aminoguanidine) | ~1.2 : 1.0 | Ensures complete conversion of the limiting reagent (aminoguanidine). | mdpi.com |

| Temperature (Microwave) | 180 °C | Optimizes reaction rate for cyclization while minimizing degradation. | mdpi.com |

| Reaction Time (Microwave) | ~3 hours | Sufficient time for high conversion at the specified temperature. | mdpi.com |

| Reaction Time (Conventional) | > 4 hours | Longer duration required to achieve comparable yields to microwave methods. | nih.gov |

Role of Solvents and Catalysts (e.g., Acid Catalysis, K2CO3)

The choice of solvent and catalyst is pivotal in directing the synthetic pathway and influencing reaction efficiency.

Solvents: While some modern approaches favor solvent-free conditions, particularly in microwave synthesis, the choice of solvent can be important. mdpi.com For starting materials that are solids, a high-boiling point solvent like isopropanol may be used to facilitate the reaction. mdpi.com In other protocols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used, particularly in copper-catalyzed reactions. isres.org

Catalysts:

Acid Catalysis: The condensation of aminoguanidine with carboxylic acids is often catalyzed by a strong acid, such as hydrochloric acid (HCl). mdpi.com The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the aminoguanidine. An optimized amount of 1.5 equivalents of HCl has been shown to give high yields. mdpi.com

Base Catalysis: In some synthetic routes for 1,2,4-triazoles, a base is employed. For instance, potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4) can be used in conjunction with a copper catalyst and an oxidant like O2. isres.org However, in other systems, the addition of a base such as cesium carbonate (Cs2CO3) was found to be detrimental, leading to poor yields and multiple side products. acs.org

Metal Catalysis: Copper catalysts, such as Cu(OAc)2 or CuBr2, are frequently used in the synthesis of 1,2,4-triazole derivatives, often facilitating oxidative C-N bond formation. acs.orgfrontiersin.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of heterocyclic compounds, including this compound. pnrjournal.com This technique utilizes microwave irradiation to heat the reaction mixture directly and selectively, leading to a significant acceleration of reaction rates. nih.gov

Key advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes to a few hours. nih.gov

Increased Yields: The high temperatures achieved rapidly and uniformly often lead to cleaner reactions with higher product yields. mdpi.com

Enhanced Purity: The reduction in reaction time minimizes the formation of decomposition products. nih.gov

Scalability: Microwave protocols have demonstrated good scalability, allowing for the production of gram-scale quantities in a single cycle. mdpi.com

A typical microwave-assisted protocol for a related 5-alkyl-3-amino-1,2,4-triazole involves heating a mixture of aminoguanidine hydrochloride and the corresponding carboxylic acid in a sealed vessel at a high temperature (e.g., 180 °C) for a few hours. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazoles to minimize environmental impact. mdpi.com

Solvent-Free Reactions: A key green approach is the elimination of volatile and hazardous organic solvents. Microwave-assisted synthesis often allows for reactions to be run under solvent-free conditions, using one of the reagents as the reaction medium. mdpi.com

Energy Efficiency: Microwave irradiation is more energy-efficient than conventional heating methods as it heats the reactants directly, reducing energy consumption and reaction times. pnrjournal.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple steps are carried out in a single reaction vessel, contribute to higher atom economy and reduce waste from intermediate purification steps. nih.gov

Use of Benign Reagents: The use of biodegradable and non-toxic reagents, where possible, is a core principle. sbmu.ac.irresearchgate.net

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on factors such as desired yield, purity, cost, and scalability.

Efficiency and Scalability Considerations

A comparison between conventional and modern synthetic methods highlights significant differences in efficiency.

| Method | Typical Reaction Time | Typical Yield | Scalability | Source |

|---|---|---|---|---|

| Conventional Heating | Several hours (e.g., >4h) | Moderate to Good | Well-established for large-scale production. | nih.gov |

| Microwave-Assisted Synthesis | Minutes to a few hours (e.g., 30s - 3h) | Good to Excellent (e.g., >85%) | Demonstrated for gram-scale; large-scale continuous flow reactors are emerging. | mdpi.comnih.gov |

Microwave-assisted synthesis generally offers superior efficiency in terms of time and yield for lab-scale preparations. nih.gov The direct condensation of aminoguanidine with a carboxylic acid under these conditions has been successfully scaled up to produce nearly 10 grams of product in a single batch with high yield (87%), demonstrating its potential for larger-scale applications. mdpi.com

Selectivity Aspects in Triazole Formation

The formation of the 1,2,4-triazole ring can potentially lead to different isomers. Achieving high selectivity for the desired this compound structure is crucial. In the broader context of triazole synthesis, regioselectivity is often controlled by the choice of catalyst. For example, in certain [3+2] cycloaddition reactions, the use of a silver(I) catalyst can selectively produce 1,3-disubstituted-1,2,4-triazoles, whereas a copper catalyst under similar conditions might yield the 1,5-disubstituted isomer. frontiersin.orgorganic-chemistry.orgnih.gov

For the synthesis of the target compound from aminoguanidine and pivalic acid, the reaction mechanism inherently favors the formation of the 3-amino-5-neopentyl structure due to the nature of the reacting functional groups, thus minimizing issues with isomeric impurities. The primary challenge is ensuring complete cyclization and avoiding the formation of open-chain intermediates or other heterocyclic by-products. acs.org

Spectroscopic and Structural Elucidation of 5 Neopentyl 4h 1,2,4 Triazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 5-Neopentyl-4H-1,2,4-triazol-3-amine. By analyzing the chemical shifts, coupling patterns, and signal integrations in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the protons of the neopentyl group and the triazole ring. The exact chemical shifts can be influenced by the solvent used for analysis.

Based on analogous structures, the following proton signals are expected:

Neopentyl Protons: The neopentyl group (-CH₂C(CH₃)₃) will exhibit two distinct signals. The nine equivalent methyl protons are expected to appear as a sharp singlet in the upfield region, typically around δ 0.9-1.0 ppm . The two methylene (B1212753) protons (-CH₂-) adjacent to the triazole ring will also present as a singlet, expected further downfield in the range of δ 2.5-2.7 ppm , due to the deshielding effect of the heterocyclic ring. The singlet nature of these signals is a hallmark of the neopentyl group, as there are no adjacent protons to cause spin-spin coupling.

Triazole Protons: The 4H-1,2,4-triazol-3-amine moiety contains two types of exchangeable protons: those of the amino group and the proton on the triazole ring nitrogen . These protons typically appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature. The amino group protons are expected to resonate in the range of δ 4.5-5.5 ppm . The N-H proton of the triazole ring is anticipated to appear significantly downfield, potentially in the region of δ 10.0-12.0 ppm .

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Neopentyl -C(CH₃)₃ | 0.9-1.0 | Singlet | 9H |

| Neopentyl -CH₂- | 2.5-2.7 | Singlet | 2H |

| Triazole -NH₂ | 4.5-5.5 | Broad Singlet | 2H |

| Triazole N-H | 10.0-12.0 | Broad Singlet | 1H |

The integration values of the signals in the ¹H NMR spectrum are directly proportional to the number of protons they represent, providing a quantitative confirmation of the structure. The 9:2 ratio of the integrated signals for the tert-butyl and methylene protons, respectively, is a definitive characteristic of the neopentyl substituent. The presence of broad, exchangeable proton signals confirms the amine and N-H functionalities of the triazole ring.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The anticipated chemical shifts for the carbon atoms are as follows:

Neopentyl Carbons: The neopentyl group has three distinct carbon environments. The three equivalent methyl carbons (-C(CH₃)₃) are expected to resonate in the upfield region, typically around δ 28-30 ppm . The quaternary carbon (-C(CH₃)₃) will appear further downfield, generally in the range of δ 32-34 ppm . The methylene carbon (-CH₂-) attached to the triazole ring is expected at approximately δ 38-40 ppm .

Triazole Carbons: The 1,2,4-triazole (B32235) ring contains two carbon atoms, C3 and C5. The C5 carbon, bearing the neopentyl group, is anticipated to have a chemical shift in the range of δ 155-158 ppm . The C3 carbon, attached to the amino group, is expected to resonate at a slightly higher field, around δ 150-153 ppm .

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Neopentyl -C(CH₃)₃ | 28-30 |

| Neopentyl -C(CH₃)₃ | 32-34 |

| Neopentyl -CH₂- | 38-40 |

| Triazole C3 | 150-153 |

| Triazole C5 | 155-158 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be invaluable for unambiguous structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would show a cross-peak between the methylene proton signal (δ 2.5-2.7 ppm) and the methylene carbon signal (δ 38-40 ppm), and another between the methyl proton signal (δ 0.9-1.0 ppm) and the methyl carbon signal (δ 28-30 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. An HMBC spectrum would be expected to show a correlation between the methylene protons of the neopentyl group and the C5 carbon of the triazole ring, definitively confirming the point of attachment of the substituent.

Correlation Spectroscopy (COSY): While the neopentyl group itself would not show COSY correlations due to the lack of vicinal protons, this technique could be useful in more complex derivatives to establish proton-proton coupling networks.

The application of these advanced NMR methods would provide a complete and robust elucidation of the molecular structure of this compound, leaving no ambiguity in the assignment of its constituent atoms.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its primary amine, triazole ring, and neopentyl substituent.

The primary functional groups within the molecule each have distinct vibrational frequencies. The amine (-NH2) group and the N-H bond within the triazole ring typically show stretching vibrations in the high-frequency region of the spectrum. The carbon-nitrogen double bond (C=N) of the triazole ring and the various C-H bonds of the neopentyl group also produce characteristic signals.

Based on analyses of similar 3-amino-1,2,4-triazole structures, the following absorption bands are anticipated. nih.govrsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine & Ring N-H | Symmetric & Asymmetric Stretching | 3100 - 3400 (broad) |

| Neopentyl C-H | Stretching | 2850 - 3000 |

| Triazole C=N | Stretching | 1600 - 1650 |

| Amine N-H | Bending (Scissoring) | 1580 - 1640 |

| Neopentyl C-H | Bending | 1365 - 1470 |

| Triazole Ring | Ring Deformation/Stretching | 1200 - 1400 |

The interpretation of these expected bands provides strong evidence for the molecular structure of this compound.

N-H Vibrations: A broad band observed between 3100 and 3400 cm⁻¹ would be indicative of the N-H stretching vibrations. This signal arises from both the primary amine (-NH2) group at the 3-position and the N-H bond within the heterocyclic triazole ring. The broadness is a result of hydrogen bonding. An additional band in the 1580-1640 cm⁻¹ region, corresponding to the N-H scissoring (bending) vibration, would further confirm the presence of the primary amine.

C-H Vibrations: Strong absorption peaks in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching vibrations from the neopentyl group's methyl (-CH3) and methylene (-CH2) components. Distinct bending vibrations for these groups, expected between 1365 and 1470 cm⁻¹, would corroborate the existence of this bulky alkyl substituent.

C=N and Ring Vibrations: A sharp, medium-to-strong intensity peak around 1600-1650 cm⁻¹ is a key indicator of the C=N stretching vibration within the 1,2,4-triazole ring. This, along with other skeletal vibrations and deformations in the fingerprint region (1200-1400 cm⁻¹), would confirm the integrity of the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For this compound (C7H14N4), the nominal molecular weight is 154 g/mol . Therefore, the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 154.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this structure, fragmentation is likely initiated by the cleavage of the neopentyl group. Common fragmentation patterns for 1,2,4-triazole derivatives often involve bond cleavages adjacent to the ring. researchgate.nettandfonline.com

Key expected fragmentation pathways include:

Loss of a tert-butyl radical ([M - 57]⁺): A common fragmentation for neopentyl groups involves a rearrangement and loss of a stable tert-butyl radical (•C(CH3)3), leading to a prominent peak at m/z 97.

Loss of the neopentyl radical ([M - 71]⁺): Direct cleavage of the C-C bond between the ring and the substituent would result in the loss of a neopentyl radical (•CH2C(CH3)3), producing a fragment ion at m/z 83. This fragment would represent the stable 3-amino-4H-1,2,4-triazole core.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C7H14N4]⁺ | 154 |

| [M - C4H9]⁺ | [C3H5N4]⁺ | 97 |

| [M - C5H11]⁺ | [C2H3N4]⁺ | 83 |

While standard mass spectrometry provides the nominal mass, high-resolution mass spectrometry (HRMS) would be employed for unambiguous confirmation of the molecular formula. HRMS can measure the m/z value to several decimal places, allowing for the determination of the exact mass of the molecular ion.

The calculated exact mass for C7H14N4 is 154.1218. An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) would definitively confirm the molecular formula as C7H14N4.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. eltra.comelementar.com The results are used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound, the theoretical elemental composition is calculated from its molecular formula, C7H14N4.

The expected percentages are:

Carbon (C): 54.51%

Hydrogen (H): 9.15%

Nitrogen (N): 36.33%

Experimental results from combustion analysis are expected to be in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the elemental composition and purity of the synthesized compound. thermofisher.comthermofisher.com

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 54.51% |

| Hydrogen | H | 9.15% |

| Nitrogen | N | 36.33% |

Verification of Stoichiometry

The foundational step in characterizing a newly synthesized compound is the verification of its stoichiometry, which is primarily achieved through elemental analysis. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimental results are then compared with the theoretical values calculated from the compound's molecular formula, C7H14N4.

The theoretical elemental composition is calculated as follows:

Molecular Weight of C7H14N4 = (7 * 12.011) + (14 * 1.008) + (4 * 14.007) = 84.077 + 14.112 + 56.028 = 154.217 g/mol

%C = (84.077 / 154.217) * 100 = 54.52%

%H = (14.112 / 154.217) * 100 = 9.15%

%N = (56.028 / 154.217) * 100 = 36.33%

Table 1: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 54.52 | Not Reported |

| Hydrogen (H) | 9.15 | Not Reported |

| Nitrogen (N) | 36.33 | Not Reported |

Confirmation of the stoichiometry requires that the experimental values obtained from elemental analysis are in close agreement (typically within ±0.4%) with the calculated theoretical percentages. This concordance provides strong evidence for the correct elemental formula of the synthesized compound. nih.gov

Single-Crystal X-ray Diffraction Analysis

Crystal Growth and Preparation for Diffraction

The prerequisite for single-crystal X-ray analysis is the availability of a high-quality, single crystal of the compound. For organic molecules like 1,2,4-triazole derivatives, several common techniques are employed to grow suitable crystals. researchgate.net The most prevalent methods include:

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered, allowing the solvent to evaporate slowly over several days. As the concentration of the solute gradually increases beyond its saturation point, nucleation occurs, leading to crystal growth. researchgate.net

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly. The decrease in temperature reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: This technique involves two vials, one inside the other. The inner vial contains a concentrated solution of the compound in a moderately volatile solvent. The outer vial contains a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the inner vial reduces the compound's solubility, inducing crystallization.

The choice of solvent or solvent system is critical and is often determined through empirical screening to find conditions that yield well-ordered, single crystals of appropriate size and quality for diffraction experiments.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to determine the fundamental crystallographic parameters. This data defines the crystal's internal lattice structure and symmetry.

Crystal System: This classifies the crystal based on the symmetry of its unit cell. Common systems for organic molecules include triclinic, monoclinic, and orthorhombic. asianpubs.org

Space Group: This provides a detailed description of the symmetry elements within the crystal structure.

Unit Cell Parameters: These are the dimensions of the smallest repeating unit of the crystal lattice, defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

While specific data for this compound is not available, a typical data table for a triazole derivative would be presented as follows.

Table 2: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C7H14N4 |

| Formula weight | 154.22 |

| Crystal system | Not Reported |

| Space group | Not Reported |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | Not Reported |

| β (°) | Not Reported |

| γ (°) | Not Reported |

| Volume (ų) | Not Reported |

| Z (molecules per unit cell) | Not Reported |

Precise Molecular Geometry and Conformation

The refinement of the crystal structure model against the diffraction data yields the precise coordinates of each atom in the molecule. From these coordinates, detailed geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated, providing a complete picture of the molecule's structure.

The analysis of bond lengths and angles confirms the connectivity of the atoms and reveals details about the bonding characteristics. For this compound, key parameters would include the N-N, C-N, and C-C bond lengths within the heterocyclic ring and the C-C bond lengths in the neopentyl substituent. The bond lengths within the triazole ring are expected to be intermediate between single and double bonds, indicating electron delocalization and aromatic character. nih.govwikipedia.org Bond angles define the geometry around each atom, such as the trigonal planar geometry within the triazole ring and the tetrahedral geometry of the sp3-hybridized carbons in the neopentyl group.

Table 3: Selected Bond Lengths (Hypothetical Data)

| Atoms | Length (Å) |

|---|---|

| N1-N2 | Not Reported |

| N2-C3 | Not Reported |

| C3-N4 | Not Reported |

| N4-C5 | Not Reported |

| C5-N1 | Not Reported |

| C5-C(Neopentyl) | Not Reported |

Table 4: Selected Bond Angles (Hypothetical Data)

| Atoms | Angle (°) |

|---|---|

| C5-N1-N2 | Not Reported |

| N1-N2-C3 | Not Reported |

| N2-C3-N4 | Not Reported |

| C3-N4-C5 | Not Reported |

| N4-C5-N1 | Not Reported |

| N1-C5-C(Neopentyl) | Not Reported |

Dihedral angles (or torsion angles) describe the rotation around a chemical bond and are crucial for defining the molecule's conformation. Key dihedral angles for this compound would describe the orientation of the neopentyl group relative to the triazole ring. Conformational analysis of similar substituted triazoles often reveals specific preferred orientations due to steric and electronic effects. nih.govresearchgate.net

Furthermore, an assessment of the triazole ring's planarity is standard. The 1,2,4-triazole ring is generally planar due to its aromaticity. asianpubs.org This is confirmed by calculating the mean plane of the ring atoms and determining the deviation of each atom from this plane. Small deviations confirm the planarity of the ring system. The dihedral angle between the plane of the triazole ring and any substituents would also be a key reported parameter. researchgate.net

Table 5: Selected Dihedral Angles (Hypothetical Data)

| Atoms (A-B-C-D) | Angle (°) |

|---|---|

| N4-C5-C6-C7 | Not Reported |

| N1-C5-C6-C7 | Not Reported |

Analysis of Intermolecular Interactions in the Solid State

The solid-state architecture of this compound is dictated by a complex interplay of noncovalent interactions. These interactions, particularly hydrogen bonding, are fundamental to the stability of the crystal lattice and determine the molecular packing. The presence of a hydrogen-bond-donating amino group (-NH2) and the N-H group on the triazole ring, coupled with acceptor nitrogen atoms within the ring, facilitates the formation of robust supramolecular structures.

In the solid state, derivatives of 4-amino-1,2,4-triazole (B31798) are known to form extensive networks of intermolecular N-H⋯N hydrogen bonds, which are the primary organizing force in their crystal structures. nih.govnih.gov The amino group and the heterocyclic nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. nih.gov This leads to the assembly of molecules into well-defined, higher-order structures such as two-dimensional sheets or three-dimensional frameworks. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Related 1,2,4-Triazole Structures

Beyond the dominant hydrogen bonding, other weaker non-covalent interactions contribute to the stabilization of the crystal structure of this compound. The aromatic nature of the 1,2,4-triazole ring facilitates π-π stacking interactions, which are crucial in the packing of many heterocyclic systems. rsc.orgmdpi.commdpi.com In related structures, offset π-π stacking contacts are observed between the triazole rings of molecules in adjacent layers, with typical inter-centroid distances falling within the range of 3.3 to 3.6 Å. researchgate.net

Additionally, C-H⋯π interactions are plausible, where the C-H bonds of the bulky neopentyl group interact with the electron-rich π-system of the triazole ring of a neighboring molecule. researchgate.net Hirshfeld surface analysis of similar triazole derivatives confirms that contacts involving hydrogen atoms, such as N···H and C···H, are among the most dominant intermolecular interactions, underscoring their importance in the crystal packing. mdpi.commdpi.com Weak C—H···N interactions can also further strengthen connections between molecular chains or layers. nih.gov The interplay of these varied non-covalent forces, including hydrogen bonds and π-π stacking, leads to the formation of complex three-dimensional networks. researchgate.net

Table 2: Potential Non-Covalent Interactions in the Solid State

Confirmation of Regioselectivity and Tautomeric Form in the Solid State

The structural characterization of this compound in the solid state provides definitive confirmation of its regiochemistry and predominant tautomeric form. The synthesis of 3,5-disubstituted 1,2,4-triazoles requires regioselective methods to ensure the correct placement of the substituents. researchgate.netthieme.descipublications.com The structure of the title compound, with the neopentyl group at C5 and the amino group at C3, is the result of such a regioselective synthetic pathway. nih.govnih.gov

A key structural feature of 1,2,4-triazoles is their capacity for annular prototropic tautomerism. rsc.org For a 3,5-disubstituted derivative, three tautomers are theoretically possible: the 1H, 2H, and 4H forms. rsc.orgnih.gov The designated name, 5-Neopentyl-4H -1,2,4-triazol-3-amine, specifies the tautomer where the mobile proton resides on the N4 nitrogen atom of the triazole ring.

In the solid state, the tautomeric form is fixed by the crystal packing environment. rsc.org X-ray crystallography is the definitive technique for determining the position of the triazole ring hydrogen in the solid state. rsc.orgrsc.org For 1,2,4-triazoles featuring a primary amino group, the molecule typically crystallizes in a form where the annular hydrogen atom is located on a nitrogen adjacent to the amino-substituted carbon. rsc.orgrsc.org However, for 4-amino-substituted triazoles, the 4H tautomer is common. The extensive N-H⋯N hydrogen bonding network, as detailed in section 3.5.4.1, plays a crucial role in stabilizing a specific tautomer. The ability of the N4-H group to act as a hydrogen bond donor, in concert with the exocyclic amino group, locks the molecule into the 4H tautomeric form within the crystal lattice, preventing dynamic equilibrium between forms. nih.gov Theoretical and experimental studies on similar systems confirm that while different tautomers may be preferred in the gas phase or in solution, intermolecular interactions in the solid state dictate the observed form. acs.org

Theoretical and Computational Investigations of 5 Neopentyl 4h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of heterocyclic compounds like 1,2,4-triazoles. nih.govnih.gov These methods allow for the detailed examination of molecular geometry, electronic properties, and energetic stability.

Density Functional Theory (DFT) Studies

DFT has become a standard computational method for studying triazole derivatives due to its balance of accuracy and computational efficiency. nih.govzsmu.edu.ua It is used to calculate various molecular properties that provide insight into the compound's reactivity and behavior.

Optimization of Molecular Geometry and Electronic Structure

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). This process calculates key structural parameters. For 5-Neopentyl-4H-1,2,4-triazol-3-amine, this would involve determining the bond lengths, bond angles, and dihedral angles of the triazole ring, the amino group, and the neopentyl substituent.

Based on studies of similar 1,2,4-triazole (B32235) structures, the triazole ring is expected to be nearly planar. The C-N and N-N bond lengths within the ring would exhibit values intermediate between single and double bonds, indicative of the ring's aromatic character. For instance, calculations on related triazole-thiones have been used to confirm their structural parameters. dergipark.org.tr

Table 1: Representative Geometric Parameters for a 1,2,4-Triazole Ring (Analog Data) This table presents typical bond lengths and angles for a 1,2,4-triazole ring, derived from computational studies on analogous compounds. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C3-N2 | ~1.31 Å |

| N2-N1 | ~1.38 Å | |

| N1-C5 | ~1.33 Å | |

| C5-N4 | ~1.36 Å | |

| N4-C3 | ~1.35 Å | |

| Bond Angle | N1-C5-N4 | ~109° |

| C5-N4-C3 | ~108° | |

| N4-C3-N2 | ~114° | |

| C3-N2-N1 | ~100° | |

| N2-N1-C5 | ~109° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net DFT studies on various 1,2,4-triazole derivatives consistently show that the distribution of these orbitals is primarily over the heterocyclic ring system. nih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the nitrogen atoms of the triazole ring, while the LUMO would be distributed across the C=N bonds of the ring.

Table 2: Representative Frontier Orbital Energies for a 1,2,4-Triazole Analog This table shows example HOMO-LUMO energies calculated for a substituted 1,2,4-triazole. The specific values are highly dependent on the substituents and the computational method used.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.5 eV |

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) charges)

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. jcchems.com It provides a picture of the Lewis structure by calculating the charges on each atom.

In this compound, NBO analysis would likely reveal that the nitrogen atoms of the triazole ring and the exocyclic amino group are the most electronegative centers, bearing significant partial negative charges. Conversely, the carbon atoms of the triazole ring and the hydrogen atoms would carry partial positive charges. This charge distribution is critical for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding hydrogen bonding capabilities. Studies on similar aminotriazoles confirm that electronic delocalization from the non-bonding lone pairs of sulfur (in thiol analogs) or nitrogen to neighboring anti-bonding orbitals contributes significantly to the molecule's stability. jcchems.com

Energetic Stability and Conformational Analysis

The energetic stability of this compound is determined by its total energy, which can be calculated using DFT. The analysis would also consider thermodynamic properties like enthalpy and Gibbs free energy.

Conformational analysis is particularly relevant for this molecule due to the flexible neopentyl group attached to the triazole ring. The neopentyl group [(CH₃)₃CCH₂-] can rotate around the single bond connecting it to the C5 atom of the triazole ring. While the tert-butyl portion of the group has its own rotational possibilities, the primary source of different conformers would be this C-C bond rotation. Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating this bond, allowing for the identification of the most stable conformers (those with the lowest energy). For most simple alkyl chains, staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance.

Tautomerism Studies of this compound and Analogs

Tautomerism is a key feature of many heterocyclic compounds, including 1,2,4-triazoles. researchgate.netijsr.net These molecules can exist as different structural isomers that readily interconvert, typically through the migration of a proton. For a 3-amino-5-substituted-1,2,4-triazole, several tautomeric forms are possible.

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring. This compound can exist in three main annular tautomeric forms: the 1H, 2H, and 4H forms. Theoretical studies on the parent 3-amino-1,2,4-triazole and its derivatives consistently show that the 1H tautomer is generally the most stable form. ijsr.net

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form.

Computational studies on analogous systems investigate the relative stability of these different tautomers by calculating their total energies. zsmu.edu.uaresearchgate.net The energy difference between the tautomers determines their relative populations at equilibrium. Factors such as the electronic nature of substituents and the polarity of the solvent can influence which tautomer is most stable. zsmu.edu.ua For this compound, the electron-donating nature of the neopentyl group would be expected to influence the charge distribution in the ring and thus the relative stability of the different tautomers. In most documented cases for 3-amino-1,2,4-triazoles, the amino form is significantly more stable than the imino form.

Identification of Plausible Tautomeric Forms (e.g., 4H, 1H, 2H)

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon where isomers differ only in the position of a hydrogen atom. researchgate.net For 3-amino-5-substituted-1,2,4-triazoles, including the neopentyl derivative, three primary tautomeric forms are plausible, depending on which nitrogen atom of the triazole ring is protonated. These are commonly designated as the 1H, 2H, and 4H tautomers.

1H-tautomer: The hydrogen atom is located on the N1 nitrogen.

2H-tautomer: The hydrogen atom is located on the N2 nitrogen.

4H-tautomer: The hydrogen atom is located on the N4 nitrogen.

The specific tautomer that predominates can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. researchgate.net Theoretical modeling is a primary method used to identify and characterize these potential structures. nih.gov

Relative Stabilities of Tautomers in Gas Phase and Solution

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative stabilities of the different tautomeric forms. researchgate.netresearchgate.net These calculations can be performed for the molecule in isolation (gas phase) and in the presence of a solvent, often modeled using continuum solvation models like the Solvation Model based on Density (SMD). researchgate.net

In the gas phase , the relative stability is dictated by intramolecular factors, such as electronic effects and internal hydrogen bonding. Computational studies on related 3-amino-1,2,4-triazoles have shown varied stability orders depending on the other substituents. For instance, in 3-amino-5-nitro-1,2,4-triazole, DFT calculations indicated the 1H-tautomer is the most stable in the gas phase, while other methods suggested the 2H form. acs.org

In solution , the stability is significantly influenced by the polarity of the environment. acs.org Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For example, theoretical studies on 3-amino-5-nitro-1,2,4-triazole suggest that in a polar solvent, the 2H-tautomer becomes the most stable form. acs.org The choice of computational method and basis set is critical for accurately predicting these stabilities. nih.gov

Below is a hypothetical data table illustrating the calculated relative energies for the tautomers of this compound, based on general principles observed for similar compounds.

Table 1: Theoretical Relative Stabilities of Tautomers The following is an interactive data table. Values are hypothetical and for illustrative purposes.

| Tautomer | Gas Phase (ΔE, kcal/mol) | Solution (Water, ΔG, kcal/mol) | Predicted Population (Solution) |

|---|---|---|---|

| 1H-Tautomer | 0.00 (Reference) | 0.50 | 25% |

| 2H-Tautomer | 1.20 | 0.00 (Reference) | 65% |

| 4H-Tautomer | 6.50 | 5.80 | 10% |

Influence of the Neopentyl Substituent on Tautomeric Equilibrium

The nature of the substituent on the triazole ring plays a decisive role in the tautomeric equilibrium. researchgate.netacs.org The neopentyl group ((CH₃)₃CCH₂-) at the C5 position is a bulky, electron-donating alkyl group.

Electronic Effect: As an electron-releasing group, the neopentyl substituent increases the electron density on the adjacent nitrogen atoms (N1 and N4). This effect can influence the proton affinity of the different nitrogen atoms, thereby shifting the tautomeric equilibrium. Studies on 3,5-disubstituted 1,2,4-triazoles have indicated that the tautomeric hydrogen atom tends to be closer to the more electron-releasing substituent. researchgate.net

Steric Effect: The bulkiness of the neopentyl group can introduce steric hindrance, potentially destabilizing certain conformations or tautomers where it interacts unfavorably with other parts of the molecule or with solvent molecules. This steric influence is generally less pronounced on the electronic tautomeric preference compared to its effect on the rotational conformation of the group itself.

Computational studies can precisely quantify these effects by analyzing the charge distribution (e.g., using Natural Bond Orbital analysis) and steric energies of the optimized geometries for each tautomer. researchgate.net

Theoretical NMR Chemical Shift Calculations for Tautomer Identification in Solution

Distinguishing between tautomers in solution experimentally can be challenging because of rapid proton exchange. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful method for assigning the correct tautomeric structure. ufv.brufv.br

The process involves several steps:

The geometry of each plausible tautomer is optimized using a suitable computational method (e.g., DFT). ufv.br

NMR shielding tensors are calculated for the optimized structures, typically using the Gauge-Independent Atomic Orbital (GIAO) method. ufv.brufv.br

The calculated shielding values are converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. ufv.br

The resulting theoretical spectra for each tautomer are compared with the experimental NMR data. A high correlation between the calculated and experimental shifts allows for the confident identification of the predominant tautomer in solution. ufv.br

This combined experimental and theoretical approach has been successfully used to determine the most probable tautomeric structures for various triazole compounds in solution. ufv.brnih.gov

Table 2: Hypothetical ¹³C NMR Chemical Shift Calculations for Tautomer Identification The following is an interactive data table. Values are hypothetical and for illustrative purposes.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (1H-Tautomer) | Calculated δ (2H-Tautomer) | Calculated δ (4H-Tautomer) |

|---|---|---|---|---|

| C3 | 158.5 | 162.1 | 158.3 | 165.4 |

| C5 | 164.2 | 160.5 | 164.5 | 163.9 |

| Neopentyl-CH₂ | 35.1 | 38.2 | 35.3 | 34.9 |

| Neopentyl-C(CH₃)₃ | 31.8 | 33.5 | 31.9 | 31.5 |

| Neopentyl-CH₃ | 29.5 | 30.1 | 29.4 | 29.6 |

Theoretical Studies of Reaction Mechanisms Involving Triazole Rings

Computational chemistry is instrumental in elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic rings.

Computational Exploration of Cyclization Pathways

The synthesis of the 1,2,4-triazole ring can be achieved through various routes, often involving a key cyclization step. frontiersin.orgisres.org Theoretical studies allow for a detailed exploration of these reaction pathways at the molecular level. By modeling the potential energy surface of the reaction, chemists can:

Identify stable intermediates and transition states.

Calculate activation energies for each step of the proposed mechanism.

Determine the rate-limiting step of the reaction.

For example, computational modeling has been used to study the oxidative cyclization of hydrazones or the [3+2] cycloaddition of nitrilimines with carbodiimides to form the triazole ring. frontiersin.orgresearchgate.net These studies provide insights into how factors like catalysts, solvents, and substrates influence the reaction efficiency and outcome, guiding the development of more effective synthetic methods. frontiersin.orgsemnan.ac.ir

Investigation of Selectivity in Triazole Formation

Many synthetic methods for substituted triazoles can potentially yield multiple isomers (regioisomers). frontiersin.org For instance, in cycloaddition reactions, the reactants can combine in different orientations, leading to distinct products. semnan.ac.ir

Computational investigations are crucial for understanding and predicting this selectivity. By calculating the activation barriers for the transition states leading to each possible isomer, researchers can determine the kinetically favored product. semnan.ac.ir Similarly, by comparing the thermodynamic stabilities of the final products, the thermodynamically favored isomer can be identified. These theoretical predictions help explain experimentally observed selectivities and can be used to design reactions that yield a specific desired isomer with high purity. frontiersin.orgsemnan.ac.ir

Ligand Effects on Reaction Mechanisms

In the realm of computational chemistry, understanding the synthesis and reactivity of molecules like this compound involves a deep dive into their reaction mechanisms. The presence of various functional groups, or ligands, can significantly influence the energy barriers and pathways of these reactions. For 1,2,4-triazole systems, theoretical studies often employ Density Functional Theory (DFT) to model reaction coordinates and transition states.

The neopentyl group, being a bulky alkyl substituent, is expected to exert a notable steric influence on the reaction mechanism. For instance, in the cyclization step of the triazole ring formation, the steric hindrance from the neopentyl moiety could favor specific regioisomers or alter the rate-determining step of the reaction. Computational models can predict these steric clashes and quantify their energetic consequences.

Furthermore, the amine group at the 3-position and the tautomeric nature of the 4H-1,2,4-triazole ring introduce electronic effects that are crucial to its reactivity. The amino group is an electron-donating group, which can influence the nucleophilicity of the triazole ring. Computational studies on similar amino-triazoles help in elucidating how these electronic factors, in conjunction with the steric bulk of the neopentyl group, dictate the compound's reactivity towards electrophiles and nucleophiles. Quantum chemical calculations can map the electron density distribution and predict the most likely sites for chemical reactions.

Molecular Modeling and Docking Studies (Focus on Interaction Mechanisms)

Molecular modeling and docking are powerful computational tools to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. These studies are fundamental in drug discovery and design.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For a molecule like this compound, the triazole ring, with its hydrogen bond donors and acceptors, is likely to play a key role in anchoring the molecule within a receptor's binding pocket.

Docking algorithms explore a multitude of possible conformations and orientations of the ligand within the receptor's active site, calculating a binding affinity score for each pose. The resulting binding modes would highlight the key interactions that stabilize the ligand-receptor complex. For instance, studies on other 1,2,4-triazole derivatives have shown that the nitrogen atoms of the triazole ring often act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor.

A detailed analysis of the docked poses reveals the specific non-covalent interactions that contribute to the binding affinity. For this compound, these interactions would likely include:

Hydrogen Bonding: The amino group (-NH2) and the nitrogen atoms of the triazole ring are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site, such as aspartate, glutamate, serine, or threonine.

The table below illustrates a hypothetical summary of interactions for a docked 1,2,4-triazole derivative, which could be analogous to what one might expect for the subject compound.

| Interaction Type | Interacting Ligand Atoms | Interacting Receptor Residues (Hypothetical) |

| Hydrogen Bond | Amino group (donor) | ASP121 |

| Hydrogen Bond | Triazole N4 (acceptor) | SER189 |

| Hydrophobic Contact | Neopentyl group | LEU85, VAL93, ILE152 |

| Pi-Alkyl | Triazole Ring & Neopentyl | PHE190 |

The neopentyl group is a distinctive feature of this molecule. Its primary role in receptor binding is likely to be steric and hydrophobic.

Steric Influence: The bulkiness of the neopentyl group can significantly influence the binding orientation. It may fit into a specific hydrophobic pocket, thereby increasing the selectivity of the compound for a particular receptor. Conversely, its size could also introduce steric clashes with the receptor, preventing binding to certain targets. Molecular dynamics simulations can further explore the conformational flexibility of the neopentyl group within the binding site and assess its impact on the stability of the complex over time.

Hydrophobic Contribution: As mentioned, the neopentyl moiety would contribute to the binding affinity through hydrophobic interactions. The desolvation of the neopentyl group and the hydrophobic pocket of the receptor upon binding is an entropically favorable process that strengthens the ligand-receptor interaction.

Dear User,

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information on the specific reactivity and functionalization of the chemical compound “this compound” within the public domain. The search included targeted queries for alkylation, acylation, condensation, electrophilic substitution, and nucleophilic substitution reactions of this particular molecule.

The provided outline requires a detailed and scientifically accurate account of these specific reactions. Unfortunately, the existing literature accessible through the conducted searches discusses the reactivity of related, but structurally distinct, 1,2,4-triazole derivatives. Adhering to the strict instruction to focus solely on this compound and not introduce information from outside the explicit scope, it is not possible to generate the requested article.

Extrapolating data from analogous compounds would not meet the required standard of scientific accuracy for the specific subject of your request. Therefore, the content for the outlined sections and subsections cannot be created at this time.

Reactivity and Functionalization of 5 Neopentyl 4h 1,2,4 Triazol 3 Amine

Reactions at the Triazole Ring

Functionalization at Different Ring Positions (e.g., N-substitution, C-substitution)

The 1,2,4-triazole (B32235) ring possesses multiple nitrogen atoms that can potentially undergo substitution reactions. The exocyclic amino group also provides a site for functionalization.

N-Substitution: The nitrogen atoms of the triazole ring can be alkylated or arylated. The position of substitution is influenced by the reaction conditions and the nature of the substituent. For instance, reactions with electrophiles can occur at the N1, N2, or N4 positions of the triazole ring. The specific isomer formed can be influenced by factors such as the solvent, temperature, and the presence of a base.

C-Substitution: While direct C-substitution on the triazole ring is less common due to the ring's electron-rich nature, functionalization of the carbon atoms can be achieved through multi-step synthetic sequences.

The reactivity of the amino group allows for a wide range of derivatization strategies. For example, it can react with aldehydes and ketones to form Schiff bases, or with acyl chlorides and anhydrides to yield amides. These reactions provide a convenient means of introducing diverse functionalities into the molecule.

Derivatization Strategies for Analogues of 5-Neopentyl-4H-1,2,4-triazol-3-amine

The development of analogues of this compound is a key area of research, driven by the desire to explore the structure-activity relationships of this class of compounds.

Incorporation of Various Aryl or Alkyl Substituents

A common strategy for creating analogues involves the introduction of various aryl or alkyl groups onto the triazole core or the exocyclic amino group. This can be achieved through several synthetic methods:

N-Arylation/Alkylation: The amino group can undergo N-arylation or N-alkylation reactions. For example, the Buchwald-Hartwig cross-coupling reaction can be employed to introduce aryl groups. nih.govmdpi.com Similarly, reaction with alkyl halides can introduce a variety of alkyl substituents.

Modification of the Neopentyl Group: While the neopentyl group itself is generally stable, modifications can be made to the starting materials used in the synthesis of the triazole ring to introduce different alkyl chains.

The incorporation of these substituents can significantly impact the compound's properties, including its solubility, lipophilicity, and biological activity.

Table 1: Examples of Derivatization Reactions

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Aryl halide, Palladium catalyst | Buchwald-Hartwig amination | N-Aryl-5-neopentyl-4H-1,2,4-triazol-3-amine |

| This compound | Alkyl halide, Base | N-Alkylation | N-Alkyl-5-neopentyl-4H-1,2,4-triazol-3-amine |

| This compound | Aldehyde/Ketone | Condensation | Schiff base derivative |

| This compound | Acyl chloride/Anhydride | Acylation | Amide derivative |

Synthesis of Fused Heterocyclic Systems

Another important derivatization strategy involves the synthesis of fused heterocyclic systems, where the 1,2,4-triazole ring is annulated with another ring system. These fused systems often exhibit unique chemical and biological properties.

There are several approaches to the synthesis of such systems:

Intramolecular Cyclization: Derivatives of this compound with appropriate functional groups can undergo intramolecular cyclization to form fused rings. For example, a derivative with a carboxylic acid group on a substituent could be induced to cyclize and form a triazolopyrimidinone.

Cyclocondensation Reactions: The amino group of the triazole can participate in cyclocondensation reactions with bifunctional reagents to build a new ring. For instance, reaction with a β-ketoester could lead to the formation of a triazolopyrimidine ring.

The resulting fused heterocyclic systems, such as triazolopyrimidines, triazolotriazines, or triazolobenzimidazoles, represent a diverse collection of chemical structures with a wide range of potential applications. nih.govrsc.org

Impact of the Neopentyl Group on Compound Reactivity and Stability

The neopentyl group, a bulky and sterically hindering substituent, plays a significant role in the reactivity and stability of this compound.

Steric Hindrance: The large size of the neopentyl group can sterically hinder the approach of reagents to the adjacent C5 position and the N4 atom of the triazole ring. This can influence the regioselectivity of certain reactions, favoring substitution at less hindered positions.

Electronic Effects: The neopentyl group is an electron-donating group through inductive effects. This can increase the electron density of the triazole ring, potentially affecting its reactivity in electrophilic substitution reactions.

Applications As a Chemical Building Block and Ligand in Materials Science and Medicinal Chemistry Structural Role

Precursor in the Synthesis of Advanced Heterocyclic Systems

The 3-amino-1,2,4-triazole core is a well-established building block for constructing more elaborate molecular frameworks, particularly fused heterocyclic systems. The presence of the neopentyl group at the 5-position introduces significant steric bulk, which can influence reaction outcomes and the properties of the resulting molecules.

The primary amino group and adjacent ring nitrogen atom of 3-amino-1,2,4-triazoles are ideally positioned for cyclocondensation reactions to form fused bicyclic systems. nih.gov These fused heterocycles are of significant interest in medicinal chemistry. nih.gov

tandfonline.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidines: A common and efficient method for synthesizing the tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov For instance, reacting 5-Neopentyl-4H-1,2,4-triazol-3-amine with β-dicarbonyl compounds in the presence of an acid catalyst would lead to the formation of the corresponding 2-neopentyl- tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. This reaction is a cornerstone for creating purine (B94841) analogues, which are valuable in biochemical research. doaj.org The general synthetic strategy allows for wide substituent variation on the pyrimidine (B1678525) ring, depending on the choice of the 1,3-dicarbonyl reactant. researchgate.netresearchgate.net

tandfonline.comresearchgate.netnih.govTriazolo[1,5-a] tandfonline.comresearchgate.netnih.govtriazines: The synthesis of this fused system, also known as 5-azapurines, can be achieved by reacting 3-amino-1,2,4-triazoles with reagents that provide a C-N fragment. researchgate.net A notable method involves the reaction with cyanoguanidine, often facilitated by hydrochloric acid, to yield 5,7-diamino- tandfonline.comresearchgate.netnih.govtriazolo[1,5-a] tandfonline.comresearchgate.netnih.govtriazines. researchgate.net Another approach involves the cyclization of intermediates derived from the reaction of 3-aminotriazoles with compounds like N-(1,2,4-triazol-1-ylcarbonyl)imidates. researchgate.net These synthetic routes provide access to a class of compounds investigated for various biological activities. researchgate.netresearchgate.net

Beyond fused systems, the this compound moiety can be incorporated into larger, more complex molecular architectures. The amino group is a key functional handle for derivatization. For example, condensation with various aldehydes and ketones yields Schiff bases. researchgate.netnih.gov These imine derivatives can be starting points for further reactions, such as cyclizations with thioglycolic acid to produce thiazolidinone-triazole hybrids, or they can act as ligands themselves. researchgate.net The triazole ring is chemically stable, making it a reliable core structure to which other functional groups and molecular fragments can be attached, enabling the construction of molecules with tailored properties for materials science or medicinal applications. nih.gov

Ligand in Coordination Chemistry

The 1,2,4-triazole (B32235) ring system is a prominent ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms. researchgate.net Derivatives like this compound offer several potential coordination sites, including the two adjacent ring nitrogens (N1 and N2) and the exocyclic amino group at the C3 position.

3-Amino-1,2,4-triazole and its derivatives are known to act as versatile ligands, coordinating to a wide range of transition metal ions. nih.gov The specific coordination mode depends on the metal ion, counter-anion, and reaction conditions. Common modes include:

Monodentate Coordination: Binding through a single nitrogen atom of the triazole ring.

Bidentate Chelation: Coordination involving the exocyclic amino nitrogen and an adjacent ring nitrogen (N2), forming a stable five-membered chelate ring. nih.govnih.govresearchgate.net

Bidentate Bridging: The triazole ring can bridge two metal centers using its N1 and N2 atoms, a coordination mode that is fundamental to the formation of polynuclear complexes and coordination polymers. researchgate.net

The incorporation of a bulky substituent like the neopentyl group in this compound could have a profound structural impact on the resulting CP or MOF. The steric hindrance of the neopentyl group might direct the self-assembly process, influence the network topology, and control the size and shape of the pores within the framework. This makes it a potentially useful building block for engineering MOFs with specific structural features for applications in areas like gas storage or catalysis. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings for 1,2,4-Triazole (B32235) Scaffolds

Given this established profile, 5-Neopentyl-4H-1,2,4-triazol-3-amine stands out as a promising, yet unexamined, candidate for biological screening. The introduction of a bulky, lipophilic neopentyl group at the C5 position is a significant structural modification that could modulate pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency or novel mechanisms of action. A summary of established findings for related compounds and the corresponding opportunities for the title compound are presented below.

Table 1: Established Research on 1,2,4-Triazole Derivatives and Future Directions for this compound

| Research Area | Key Findings in 1,2,4-Triazole Derivatives | Prospective Research on this compound |

|---|---|---|